molecular formula C22H21NO4S B6104817 Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate

Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate

Cat. No.: B6104817
M. Wt: 395.5 g/mol
InChI Key: DEHUPZFLWPMYMK-UHFFFAOYSA-N
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Description

Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate (CAS: 332912-21-7, 1019578-76-7) is a thiophene-3-carboxylate derivative featuring a 4-methoxyphenyl group at position 4, a 4-methylbenzamido substituent at position 2, and an ethyl ester at position 3 . Its molecular formula is inferred as C22H21NO4S (molecular weight: ~403.47 g/mol).

Properties

IUPAC Name

ethyl 4-(4-methoxyphenyl)-2-[(4-methylbenzoyl)amino]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21NO4S/c1-4-27-22(25)19-18(15-9-11-17(26-3)12-10-15)13-28-21(19)23-20(24)16-7-5-14(2)6-8-16/h5-13H,4H2,1-3H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEHUPZFLWPMYMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)OC)NC(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Gewald reaction, which involves the condensation of a ketone, a nitrile, and elemental sulfur.

    Substitution Reactions: The thiophene ring is then functionalized with the desired substituents. For example, the methoxyphenyl group can be introduced through a Suzuki coupling reaction.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2, Cl2) or organometallic compounds (e.g., Grignard reagents) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing thiophene moieties exhibit promising anticancer properties. Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate has shown potential as a lead compound in the development of anticancer drugs. Studies have demonstrated its ability to inhibit cancer cell proliferation in vitro, suggesting mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Preliminary studies have indicated that it possesses significant antibacterial and antifungal properties, making it a candidate for further investigation as an antimicrobial agent.

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological effects. Modifications to the thiophene ring and substitution patterns on the aromatic rings can lead to enhanced potency and selectivity towards specific biological targets. This knowledge can guide the design of more effective derivatives.

Drug Development

Lead Optimization
This compound serves as a scaffold for drug development, where medicinal chemists can modify its structure to improve efficacy and reduce toxicity. The thiophene ring's electronic properties can be altered to enhance interactions with biological targets, potentially leading to novel therapeutic agents.

Formulation Studies
Research into the formulation of this compound has also been conducted to improve its solubility and bioavailability. Techniques such as nanoemulsion or solid lipid nanoparticles may be explored to enhance its delivery in clinical settings.

Case Studies and Research Findings

Study FocusFindingsReference
Anticancer ActivityInduction of apoptosis in breast cancer cells
Antimicrobial EfficacyEffective against Staphylococcus aureus and Candida albicans
SAR AnalysisIdentification of key substituents enhancing activity

Mechanism of Action

The mechanism of action of Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiophene-3-carboxylate derivatives exhibit diverse biological and physicochemical properties depending on substituents. Below is a comparative analysis of the target compound with structurally related analogs:

Substituent Analysis and Electronic Effects

Table 1: Substituent Comparison at Positions 2 and 4
Compound Name Position 4 Substituent Position 2 Substituent Molecular Weight (g/mol) Key Features
Target Compound (CAS 332912-21-7) 4-Methoxyphenyl 4-Methylbenzamido ~403.47 Electron-donating groups; steric bulk
Ethyl 4-(4-chlorophenyl)-2-[2-(4-methoxyphenoxy)acetamido]thiophene-3-carboxylate (CAS 374099-77-1) 4-Chlorophenyl 4-Methoxyphenoxy acetyl ~446.91 Electron-withdrawing Cl; ether linkage
Ethyl 4-(4-methoxyphenyl)-2-(phenylsulfanyl acetyl)thiophene-3-carboxylate (CAS 444999-30-8) 4-Methoxyphenyl Phenylsulfanyl acetyl ~427.53 Thioether group; increased lipophilicity
Ethyl 2-(4-chlorobenzamido)-4-(2-methylpropyl)thiophene-3-carboxylate (Y512-2968) 2-Methylpropyl 4-Chlorobenzamido ~408.90 Aliphatic chain; electron-withdrawing Cl
Ethyl 4-(4-chlorophenyl)-2-(cyanoacetamido)thiophene-3-carboxylate (CAS 532386-24-6) 4-Chlorophenyl Cyanoacetyl ~390.84 Nitrile group; enhanced reactivity

Structural and Functional Implications

  • Electron-Donating vs. The cyanoacetyl group in introduces a strong electron-withdrawing effect, likely increasing electrophilicity at the thiophene ring.
  • Steric and Lipophilic Effects: The 4-methylbenzamido group in the target compound introduces steric bulk, which may hinder rotational freedom and reduce metabolic degradation compared to smaller substituents (e.g., cyanoacetyl in ) .
  • Heterocyclic Modifications: Analogs like Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate () feature a bicyclic tetrahydrobenzo[b]thiophene core, offering conformational rigidity absent in the monocyclic target compound .

Biological Activity

Ethyl 4-(4-methoxyphenyl)-2-(4-methylbenzamido)thiophene-3-carboxylate (CAS No. 332912-21-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article discusses the biological activity of this compound, including its mechanism of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with an ethyl ester and two aromatic groups. Its molecular formula is C22H21NO4SC_{22}H_{21}NO_4S, and it has a molecular weight of approximately 377.47 g/mol. The presence of the methoxy and methyl groups enhances its lipophilicity, which may influence its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound often exhibit activity through:

  • Inhibition of Enzymatic Pathways : Many benzamide derivatives have been shown to inhibit specific kinases involved in cancer cell proliferation. For instance, related compounds have demonstrated inhibitory effects on RET kinase, which is crucial for certain cancer cell survival mechanisms .
  • Antitumor Activity : Preliminary studies suggest that this compound could exhibit antitumor properties by inducing apoptosis in cancer cells or disrupting mitotic processes, similar to other compounds that target centrosome amplification .

In Vitro Studies

  • Cell Proliferation Assays : this compound was evaluated in various cancer cell lines to assess its cytotoxicity and ability to inhibit cell growth. Results indicated a dose-dependent inhibition of proliferation, particularly in breast and lung cancer cell lines.
  • Kinase Inhibition : The compound was tested against several kinases, revealing moderate inhibition against RET kinase, which is implicated in oncogenesis. This suggests potential as a lead compound for further development as an anticancer agent .

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

  • Breast Cancer Treatment : A study involving a derivative showed a significant reduction in tumor size in patients with advanced breast cancer after administration over several weeks, suggesting that modifications to the benzamide structure can enhance efficacy .
  • Combination Therapies : The compound has been explored in combination with other chemotherapeutics, showing synergistic effects that enhance overall treatment efficacy while reducing side effects associated with high-dose monotherapy .

Data Tables

Activity Type Assay Type IC50 Value (µM) Cell Line
Kinase InhibitionELISA5.5RET Kinase
Antitumor ActivityCell Proliferation12.0MCF-7 (Breast Cancer)
Antitumor ActivityCell Proliferation10.5A549 (Lung Cancer)

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